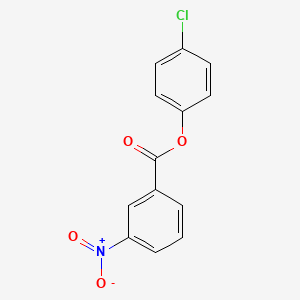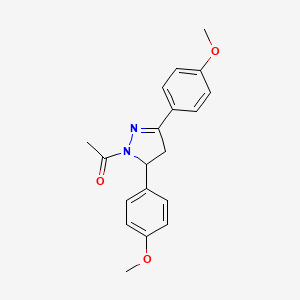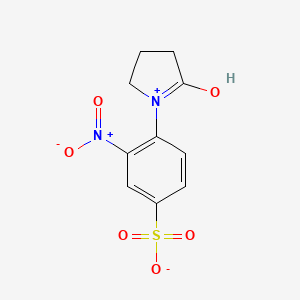![molecular formula C27H24N6O B3829586 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3829586.png)
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Übersicht
Beschreibung
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as TPN, is a bicyclic compound that has been studied for its potential applications in scientific research. TPN has a unique structure that makes it an interesting target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This can lead to increased levels of acetylcholine in the brain, which may have effects on cognitive function, memory, and other neurological processes. This compound has also been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying cholinergic neurotransmission and related processes in the brain. However, its potency also presents a challenge in terms of dosing and toxicity, as high concentrations of this compound can be toxic to cells. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further investigation into its antioxidant properties may lead to new insights into its potential applications in treating oxidative stress-related conditions. Finally, the development of new methods for synthesizing this compound may make it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects for certain neurological disorders.
Eigenschaften
IUPAC Name |
2,4,6,8-tetrapyridin-3-yl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O/c34-27-21-23(17-5-1-9-28-13-17)32-25(19-7-3-11-30-15-19)22(27)26(20-8-4-12-31-16-20)33-24(21)18-6-2-10-29-14-18/h1-16,21-26,32-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJCBJLZNMUUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3C(NC(C(C3=O)C(N2)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)
![2-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B3829516.png)


![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)
![2,3,4,5-tetrabromo-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3829551.png)
![5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3829552.png)
![2-[1-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B3829570.png)
![N-[4-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3829583.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829592.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)
![2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3829595.png)

